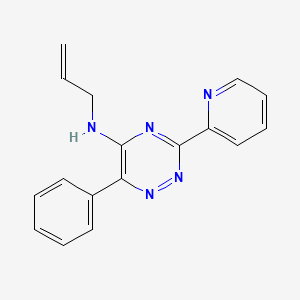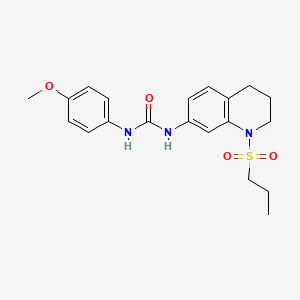
N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a thiazole ring, and a dihydropyridine ring. The presence of these rings suggests that this compound could have interesting biological activities, as these structures are often found in bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic, which means it is particularly stable and can participate in pi stacking interactions. The thiazole and dihydropyridine rings add additional complexity and potential sites for reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the indole ring can participate in electrophilic aromatic substitution reactions, while the carbonyl groups can undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions. Factors that could influence its properties include its size, shape, charge distribution, and the presence of functional groups .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
Compounds with structural similarities to the specified chemical have been synthesized through various methodologies, offering insights into chemical reactions and compound development. For instance, the microwave-assisted synthesis of novel thiazepines and the unusual coupling of thioxopropanamides with ethyl acetoacetate has led to improved yields and shortened reaction times, illustrating advances in synthetic efficiency (Faty, Youssef, & Youssef, 2011). Similarly, the synthesis of pyrido and thienopyrimidines from thioxo-dihydropyridine derivatives highlights the diverse potential of thiazole-containing compounds in generating biologically relevant heterocycles (Bakhite, Al‐Sehemi, & Yamada, 2005).
Potential Biological Activities
Research on thiazole derivatives has shown promise in various biological applications. For example, thiazole-aminopiperidine hybrids have been identified as potential inhibitors of Mycobacterium tuberculosis, showcasing the therapeutic potential of thiazole compounds in addressing infectious diseases (Jeankumar et al., 2013). Additionally, the exploration of thiazolo[5,4-d]pyrimidines for their molluscicidal properties further illustrates the versatility of thiazole derivatives in both medical and agricultural settings (El-bayouki & Basyouni, 1988).
Advanced Molecular Design
The structural modification and design of thiazole derivatives have been a focus of research, aiming at enhancing their biological activity and solubility. This includes the development of water-soluble derivatives for improved drug delivery and efficacy against viral infections, demonstrating the potential of structural optimization in pharmaceutical applications (Harnden et al., 1979).
Direcciones Futuras
Given the interesting structure of this compound and the known biological activity of similar compounds, it could be worthwhile to study this compound further. Potential research directions could include synthesizing the compound, studying its reactivity, investigating its potential biological activity, and exploring its potential uses in medicine or other fields .
Propiedades
IUPAC Name |
N-[4-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c28-19(23-11-9-14-12-25-18-6-2-1-4-16(14)18)8-7-15-13-31-22(26-15)27-21(30)17-5-3-10-24-20(17)29/h1-6,10,12-13,25H,7-9,11H2,(H,23,28)(H,24,29)(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSESSOOFMZKAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
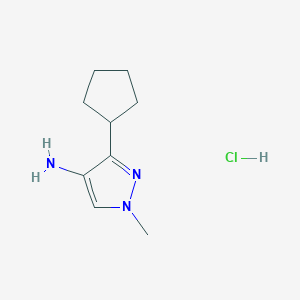
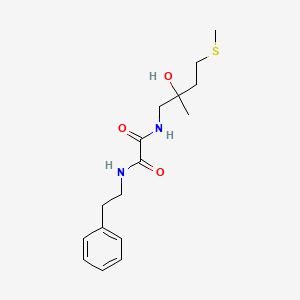
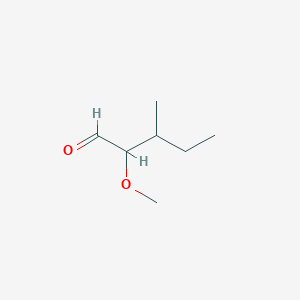
![Tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-methylpiperidine-1-carboxylate](/img/structure/B2822056.png)


![N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2822062.png)
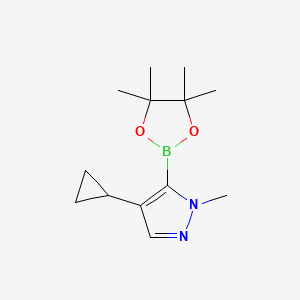
![5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2822064.png)
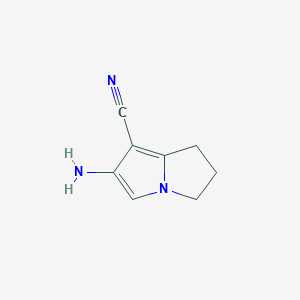
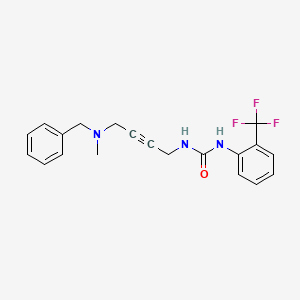
![(3Ar,6aS)-3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2822069.png)
